![molecular formula C11H9NO3S B12863489 3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12863489.png)
3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid is an organic compound with the molecular formula C11H9NO3S It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid typically involves the reaction of 2-aminothiophenol with chloroacetic acid to form benzo[d]oxazole-2-thiol. This intermediate is then subjected to further reactions to introduce the acrylic acid moiety. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The hydrogen atoms on the benzoxazole ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated acids.
Substitution: Various substituted benzoxazole derivatives.
科学的研究の応用
3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
作用機序
The mechanism of action of 3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress-related pathways .
類似化合物との比較
Similar Compounds
Benzoxazole: The parent compound, which lacks the acrylic acid and methylthio groups.
2-(Methylthio)benzoxazole: Similar structure but without the acrylic acid moiety.
7-(Acryloyloxy)benzoxazole: Contains the acrylic acid moiety but lacks the methylthio group.
Uniqueness
3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid is unique due to the presence of both the methylthio and acrylic acid groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H9NO3S |
|---|---|
分子量 |
235.26 g/mol |
IUPAC名 |
(E)-3-(2-methylsulfanyl-1,3-benzoxazol-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO3S/c1-16-11-12-8-4-2-3-7(10(8)15-11)5-6-9(13)14/h2-6H,1H3,(H,13,14)/b6-5+ |
InChIキー |
OVLMZWZJQQBFAQ-AATRIKPKSA-N |
異性体SMILES |
CSC1=NC2=CC=CC(=C2O1)/C=C/C(=O)O |
正規SMILES |
CSC1=NC2=CC=CC(=C2O1)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



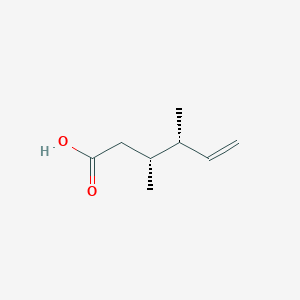

![7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12863421.png)
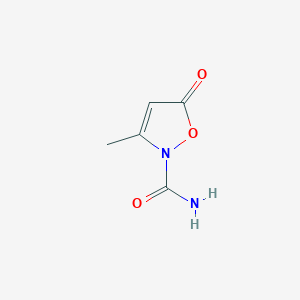
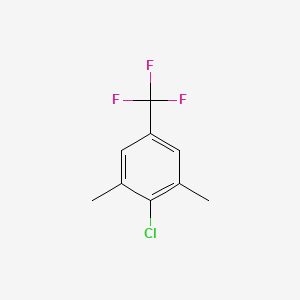

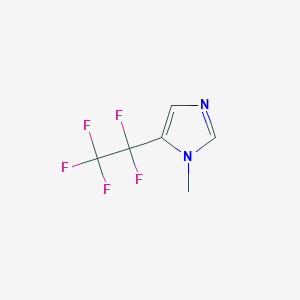
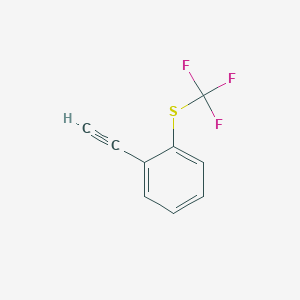
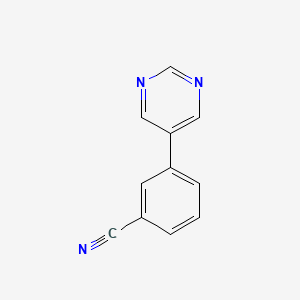
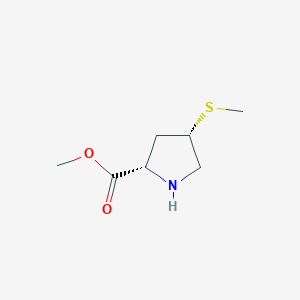
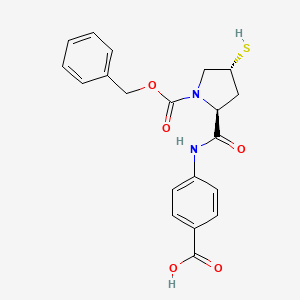
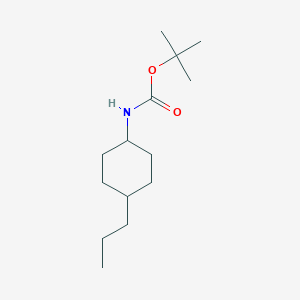
![3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal](/img/structure/B12863488.png)
